molecular formula C22H19N3O2S2 B2628219 N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105198-34-2

N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2628219
CAS No.: 1105198-34-2
M. Wt: 421.53
InChI Key: AYYVYPMWPGBNQN-UHFFFAOYSA-N
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Description

N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural elements include:

  • Sulfanyl bridge (-S-): Connects the thienopyrimidine core to the acetamide moiety.
  • Benzyl group: Attached to the acetamide nitrogen.
  • 3-Methyl and 6-phenyl substituents: On the pyrimidinone ring.

Properties

IUPAC Name

N-benzyl-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-25-21(27)20-17(12-18(29-20)16-10-6-3-7-11-16)24-22(25)28-14-19(26)23-13-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYVYPMWPGBNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and is carried out under reflux conditions.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is typically conducted in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of Acetamide Moiety: The final step involves the attachment of the acetamide group through an amide coupling reaction. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Benzyl chloride, sodium hydride, potassium carbonate; reactions are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Anticancer Properties

N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been studied for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action includes interference with cell cycle progression and modulation of apoptotic pathways, making it a candidate for further pharmacological exploration in oncology .

Enzyme Inhibition

The compound exhibits enzyme inhibition capabilities, particularly against kinases that are critical in cancer signaling pathways. This suggests that it may serve as a lead compound for developing targeted therapies aimed at specific cancer types.

Case Study 1: In Vitro Anticancer Activity

In vitro studies have demonstrated that N-benzyl-2-{...}acetamide exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The compound's efficacy was evaluated through assays measuring cell viability and apoptosis induction, revealing promising results that warrant further investigation into its therapeutic potential .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction between N-benzyl-2-{...}acetamide and various biological targets such as EGFR (epidermal growth factor receptor). These studies indicate favorable binding affinities, suggesting that the compound could effectively inhibit the activity of this receptor, which is often overexpressed in many cancers .

Potential Applications in Drug Development

The unique properties of N-benzyl-2-{...}acetamide position it as a valuable candidate for drug development in the following areas:

  • Targeted Cancer Therapy : Given its enzyme inhibition and cytotoxic properties, it could be developed into a targeted therapy for specific cancers.
  • Combination Therapies : Its ability to induce apoptosis may enhance the effectiveness of existing chemotherapeutic agents when used in combination treatments.
  • Pharmacological Research : The compound can be utilized as a tool in pharmacological studies to better understand cancer biology and the mechanisms of drug resistance.

Mechanism of Action

The mechanism of action of N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in disease pathways, such as kinases and proteases, by binding to their active sites.

    Modulate Receptors: The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.

    Interfere with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Name Core Structure Key Features Reference
N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one Thiophene-pyrimidine fusion; methyl and phenyl substituents -
2-({6-benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide (Enamine) Pyrido[4,3-d]pyrimidin-4-one Pyridine-pyrimidine fusion; dichlorophenyl substituent
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Oxadiazole ring; indole and chloro-methylphenyl substituents
4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Pyrazole-pyrimidine fusion; fluorophenyl and isopropyl groups

Substituent Analysis

Sulfanyl-Acetamide Linkage

All compared compounds share a sulfanyl-acetamide moiety, but substituents on the acetamide nitrogen vary:

  • Target compound : Benzyl group (C₆H₅CH₂-).
  • Enamine compound : 2,4-Dichlorophenyl (Cl₂C₆H₃-), enhancing lipophilicity .
  • Oxadiazole derivatives (8t–8w) : Varied aryl groups (e.g., nitro, ethoxy, pyridinyl), modulating solubility and steric effects .
Aromatic Substituents
  • Target compound: 6-Phenyl group on the pyrimidinone ring.
  • Pyrazolo-pyrimidine analog (Example 53) : 3-Fluorophenyl and chromen-4-one groups, introducing fluorophilic interactions .

Biological Activity

N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C22H19N3O2S2C_{22}H_{19}N_{3}O_{2}S_{2} with a molecular weight of 421.53 g/mol .

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its structural components include:

  • Thienopyrimidine moiety : Associated with various pharmacological effects.
  • Benzyl group : Enhances lipophilicity and may influence biological interactions.

Anticancer Activity

Studies on related compounds indicate promising anticancer activities. For example:

  • Mechanism of Action : Compounds featuring similar structures have been shown to inhibit key pathways in cancer cell proliferation. Molecular docking studies suggest interactions with targets like EGFR tyrosine kinase, which is crucial in cancer growth .
  • Cell Line Studies : The anticancer effects are often evaluated using cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). Typical assays include MTT assays to assess cell viability and apoptosis .

Research Findings

Study Findings
Study 1Investigated the synthesis and anticancer activity against HT29 and DU145 cell lines; showed significant inhibition of cell growth .
Study 2Evaluated antimicrobial properties of thienopyrimidine derivatives; indicated potential effectiveness against both Gram-positive and Gram-negative bacteria .
Study 3Assessed the interaction of similar compounds with EGFR; demonstrated effective binding and inhibition in vitro .

Case Studies

  • Anticancer Study : A study involving a related thienopyrimidine derivative demonstrated an IC50 value indicating potent cytotoxicity against cancer cells, suggesting that modifications to the thieno[3,2-d]pyrimidine scaffold could enhance its anticancer properties.
  • Antimicrobial Evaluation : In vitro tests on derivatives showed MIC values in the range of 10.7–21.4 μmol/mL against various pathogens, highlighting the potential for developing new antimicrobial agents from this class of compounds .

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